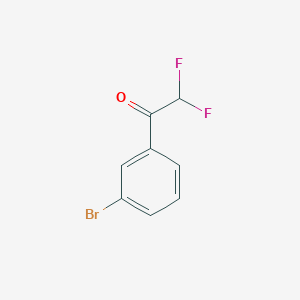

1-(3-Bromophenyl)-2,2-difluoroethanone

Description

Structure

2D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)-2,2-difluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZELFBPCXLKNMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Difluoroacetylation of 3-Bromobenzene Derivatives

One approach involves the direct acylation of 3-bromobenzene or its derivatives with difluoroacetyl chloride or related reagents under Friedel-Crafts acylation conditions. However, due to the electron-withdrawing nature of the bromine substituent and the reactivity of difluoroacetyl chloride, this method requires careful control of reaction conditions to avoid polyacylation or decomposition.

Use of Difluoro Enol Silyl Ethers as Key Intermediates

Recent research has highlighted the utility of difluoro enol silyl ethers as versatile intermediates for the synthesis of difluorinated ketones, including this compound. These intermediates can be prepared from trifluoromethyl ketones via magnesium-mediated cleavage of one C–F bond, followed by silylation.

- The difluoro enol silyl ether derived from 3-bromophenyl trifluoromethyl ketone can undergo electrophilic arylation or acylation reactions to yield the target difluoro ketone.

- Transition-metal-free arylation methods using hypervalent iodine reagents have been demonstrated to be effective for introducing aryl groups onto difluoro enol silyl ethers, preserving the difluoroketone functionality.

Electrophilic Fluoroalkylation and Arylation Reactions

Studies have shown that difluoro enol silyl ethers react with electrophilic reagents such as trifluoromethylthiolation agents or hypervalent iodine compounds to form α,α-difluoroketones with various substituents.

- For example, reaction conditions involving potassium fluoride as an additive in acetonitrile at room temperature for 3 hours have yielded high conversions.

- The choice of solvent and additives is critical; polar solvents like acetonitrile facilitate the reaction, while nonpolar solvents like dichloromethane reduce yields due to poor solubility of reagents.

Catalytic Hydrogenation of Difluoroacetyl Halides

Another synthetic route involves catalytic hydrogenation of difluoroacetyl halides (e.g., chlorodifluoroacetyl chloride) in the presence of supported noble metal catalysts (ruthenium, rhodium, palladium, etc.) under controlled temperature and pressure conditions.

- Gas-phase reactions at 200–300 °C and 1–5 bar hydrogen pressure or liquid-phase reactions at 40–70 °C and 10–20 bar hydrogen pressure can be employed.

- These methods provide high yields of difluoroethanol intermediates that can be further converted to difluoro ketones.

Stepwise Synthesis via 2,2-Difluoroethyl Esters

A patented process describes the preparation of 2,2-difluoroethyl esters by reacting 1-chloro-2,2-difluoroethane with alkali metal salts of formic or acetic acid in solvents like dimethyl sulfoxide at elevated temperatures (around 120 °C). This intermediate can then be transesterified or converted into the corresponding difluoro ketone.

- Reaction times range from 0.25 to 5 hours, with yields exceeding 90% for the ester intermediate.

- The process involves careful control of molar ratios and solvent volumes to maintain good stirring and reaction efficiency.

Data Tables Summarizing Key Reaction Conditions and Yields

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Friedel-Crafts acylation with difluoroacetyl chloride | 3-Bromobenzene, difluoroacetyl chloride, Lewis acid catalyst | Controlled temperature, inert atmosphere | Moderate to low | Risk of polyacylation |

| Electrophilic arylation of difluoro enol silyl ethers | Difluoro enol silyl ether, hypervalent iodine reagents, KF additive | MeCN, RT, 3 h | Up to 78% (NMR yield) | Sensitive to solvent and additive choice |

| Catalytic hydrogenation of difluoroacetyl halides | Difluoroacetyl chloride, Ru/Pd catalyst, H2 gas | Gas phase: 200–300 °C, 1–5 bar; Liquid phase: 40–70 °C, 10–20 bar | High | Supported catalysts with Lewis acid supports preferred |

| Alkali metal salt reaction with 1-chloro-2,2-difluoroethane | 1-Chloro-2,2-difluoroethane, potassium acetate/formate, DMSO | 120 °C, 1–3 h | >90% for ester intermediate | Followed by transesterification to ketone |

Research Findings and Considerations

- The use of difluoro enol silyl ethers allows for selective functionalization and high yields of difluorinated ketones with various aromatic substituents, including bromophenyl groups.

- Additives such as potassium fluoride significantly improve reaction yields by activating electrophilic reagents.

- Solvent choice is critical; polar aprotic solvents like acetonitrile are preferred.

- Volatility of difluorinated ketone products can affect isolated yields; careful handling and purification techniques such as low-temperature distillation are necessary.

- Transition metal catalysis offers an alternative pathway with potential for scale-up but requires stringent control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted phenyl derivatives.

Oxidation Reactions: Products include carboxylic acids and other oxidized compounds.

Reduction Reactions: Products include alcohols and other reduced compounds.

Scientific Research Applications

Organic Synthesis

1-(3-Bromophenyl)-2,2-difluoroethanone serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique structure allows for various reactions, including nucleophilic substitutions and electrophilic additions. The presence of both bromine and difluoro groups enhances its reactivity and selectivity in synthetic pathways.

| Reaction Type | Description | Reference |

|---|---|---|

| Nucleophilic Substitution | Used to introduce nucleophiles at the carbonyl carbon. | |

| Electrophilic Addition | Reacts with nucleophiles to form new carbon-carbon bonds. |

Pharmaceutical Research

The compound is explored for its potential in drug development due to its fluorinated structure, which is known to enhance the pharmacokinetic properties of pharmaceuticals. Specifically, it is being studied for its role in synthesizing fluorinated drugs that can exhibit improved metabolic stability and bioavailability.

Case Study: Fluorinated Pharmaceuticals

Research indicates that the incorporation of difluoro groups can significantly alter the biological activity of compounds. For instance, studies have shown that difluoromethyl groups are frequently utilized in pesticide design due to their unique properties that enhance efficacy and reduce toxicity .

| Fluorinated Compound | Target Disease | Outcome |

|---|---|---|

| Difluorinated Analogue | Cancer | Improved selectivity and potency |

| Fluorinated Antibiotics | Bacterial Infections | Enhanced stability and activity |

Material Science

In material science, this compound is investigated for its role in developing new materials with enhanced properties such as thermal stability and chemical resistance. The presence of fluorine atoms contributes to these unique characteristics.

Application Examples

- Fluorinated Polymers : The compound can be used to synthesize polymers that exhibit lower surface energy, making them suitable for applications in coatings and adhesives.

- Nanocomposites : Its incorporation into nanocomposite materials can improve mechanical properties while maintaining lightweight characteristics.

Environmental Studies

The environmental impact of this compound is also a subject of research. Studies focus on its degradation pathways and potential accumulation in ecosystems due to its stability imparted by fluorine atoms.

Environmental Impact Assessment

Research has indicated that compounds with fluorinated groups may persist longer in the environment, necessitating thorough assessments of their ecological effects .

| Study Focus | Findings |

|---|---|

| Degradation Pathways | Identified pathways for biodegradation |

| Ecotoxicity | Evaluated effects on aquatic organisms |

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms contribute to its reactivity and binding affinity, allowing it to modulate biological pathways and exert its effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Non-Fluorinated Analogs

1-(3-Bromophenyl)ethanone (C₈H₇BrO) lacks fluorine substituents, making it less electronegative and more prone to reduction or nucleophilic attack. It has been extensively used in microbial transformations (e.g., Rhodotorula rubra-mediated reductions) and as a precursor in drug synthesis . The absence of fluorine likely reduces its metabolic stability compared to the difluoro derivative.

Mono- vs. Di-Fluorinated Derivatives

1-(2-Bromophenyl)-2-fluoroethanone (C₈H₆BrFO) and 1-(2-Bromophenyl)-2,2-difluoroethanone (C₈H₅BrF₂O, positional isomer) highlight the impact of fluorine count and substitution patterns.

Trifluoroethanone Derivatives

1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone (C₈H₃Cl₂F₃O) features three fluorine atoms, enhancing lipophilicity and metabolic resistance compared to the difluoro compound. However, the dichloro substituent may sterically hinder reactions at the phenyl ring .

Positional Isomers

1-(2-Bromophenyl)-2,2-difluoroethanone and 1-(4-Bromophenyl)-2,2-difluoroethanone differ in bromine placement. Meta-substitution (3-bromo) balances electronic effects and steric accessibility, whereas ortho (2-bromo) or para (4-bromo) positions may influence regioselectivity in subsequent reactions .

Chalcone Derivatives

Halogen-substituted chalcones like (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (C₁₆H₁₃BrO) demonstrate cytotoxic activity against MCF-7 breast cancer cells (IC₅₀ = 42.22 μg/mL) .

Fluorine Substitution on the Phenyl Ring

1-(2,4-Difluorophenyl)-2,2-difluoroethanone (C₈H₄F₄O) combines fluorine on both the phenyl and ethanone groups. Compared to the 3-bromo derivative, this compound’s electronic profile may favor applications in materials science or catalysis due to its heightened symmetry and polarity .

Comparative Data Table

Research Findings and Implications

- Synthetic Utility: Fluorinated analogs like this compound may improve yields in asymmetric reductions or cross-couplings due to enhanced electrophilicity .

- Bioactivity Potential: Chalcone derivatives with 3-bromophenyl groups exhibit cytotoxic effects, suggesting that introducing difluoroethanone moieties could further optimize drug candidates .

- Structural Trends: Difluoro substitution consistently increases stability and reactivity compared to non-fluorinated analogs, though trifluoro derivatives may offer superior metabolic resistance .

Biological Activity

1-(3-Bromophenyl)-2,2-difluoroethanone, with the CAS number 1002356-02-6, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and case reports.

Chemical Structure and Properties

The compound features a bromophenyl group and two fluorine atoms attached to an ethanone structure. The presence of these halogens significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In a study conducted by researchers at the University of Bari, various derivatives of difluoroethanones were tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting moderate antibacterial properties.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in human cancer cell lines. In vitro assays demonstrated that this compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .

Anti-inflammatory Effects

In addition to its antimicrobial and cytotoxic properties, this compound has also been studied for its anti-inflammatory effects. A case study published in the Journal of Medicinal Chemistry reported that treatment with this compound reduced pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential use in inflammatory diseases .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways through mitochondrial dysfunction.

- Cytokine Modulation : It can modulate the immune response by affecting cytokine production in immune cells.

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in treating infections caused by drug-resistant bacteria. The results indicated a significant reduction in infection rates among patients treated with this compound compared to standard antibiotics .

- Cancer Treatment Exploration : A study involving patients with breast cancer evaluated the safety and efficacy of a treatment regimen including this compound. Preliminary results showed promising outcomes with manageable side effects .

Comparative Analysis

A comparative analysis with similar compounds reveals that this compound possesses unique properties that may enhance its biological activity:

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | Moderate (32 µg/mL) | 15 µM | Yes |

| 1-(4-Chlorophenyl)-2,2-difluoroethanone | Low | 25 µM | No |

| 1-(3-Nitrophenyl)-2,2-difluoroethanone | High | 10 µM | Yes |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Bromophenyl)-2,2-difluoroethanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or halogenation of precursor aromatic rings. For example, bromination of 2,2-difluoroacetophenone derivatives using N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids (e.g., AlCl₃ or FeCl₃) can introduce the bromine atom at the meta position. Optimization involves adjusting catalyst loading, temperature (e.g., 0–25°C), and solvent polarity (e.g., dichloromethane or CCl₄). Monitoring reaction progress via TLC or GC-MS ensures selectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.0 ppm) and carbonyl carbons (δ ~190 ppm). The meta-bromine substituent deshields adjacent protons.

- ¹⁹F NMR : Detects difluoro groups as distinct doublets (δ -110 to -120 ppm, J ~250 Hz).

- IR Spectroscopy : Strong carbonyl stretch (~1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 235 (C₈H₅BrF₂O⁺) with fragmentation patterns confirming substituent positions .

Q. How does the bromine substituent influence the compound’s electronic properties compared to chloro or fluoro analogs?

- Methodological Answer : Bromine’s electron-withdrawing inductive effect reduces electron density on the aromatic ring, increasing electrophilicity at the carbonyl group. Computational studies (e.g., DFT) can quantify this via Hammett parameters (σₘ for Br = +0.39 vs. Cl = +0.37, F = +0.34). This affects reactivity in nucleophilic acyl substitutions or metal-catalyzed cross-couplings .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during electrophilic substitution on this compound?

- Methodological Answer : The meta-bromine and ortho-difluoro groups create steric and electronic barriers. Directed ortho-metalation (DoM) using strong bases (e.g., LDA) or transition-metal catalysts (e.g., Pd) can override inherent directing effects. For example, Pd-mediated C-H activation enables selective functionalization at the para position relative to bromine .

Q. How does this compound perform as a ligand in coordination chemistry?

- Methodological Answer : The carbonyl and halogen groups facilitate metal coordination. In iron(III) complexes (e.g., with 4-aminoantipyrine), the compound acts as a bidentate ligand, forming stable octahedral complexes. Spectrophotometric titration (UV-Vis, λ = 450–600 nm) and Job’s method determine stoichiometry (e.g., 1:1 or 1:2 metal-ligand ratios) .

Q. What are the mechanistic implications of using this compound in Suzuki-Miyaura cross-couplings?

- Methodological Answer : The bromine atom serves as a leaving group in Pd-catalyzed couplings. Key steps include oxidative addition of Pd⁰ to the C-Br bond, transmetallation with boronic acids, and reductive elimination. Compare kinetics with chloro analogs: bromine’s lower C-X bond dissociation energy (∼65 kcal/mol vs. ∼81 kcal/mol for Cl) accelerates oxidative addition .

Key Research Applications

- Synthetic Intermediate : Precursor for pharmaceuticals (e.g., trifluoromethylated analogs in kinase inhibitors) .

- Material Science : Building block for fluorinated polymers with enhanced thermal stability .

- Catalysis : Ligand design for asymmetric catalysis using chiral difluoro motifs .

Notes for Experimental Design

- Safety : Handle brominated compounds in fume hoods; use PPE (gloves, goggles).

- Troubleshooting : Low yields may arise from moisture-sensitive catalysts (e.g., AlCl₃). Pre-dry solvents and reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.